molecular formula C11H21NO5 B3002545 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid CAS No. 49856-24-8

2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid

Cat. No.: B3002545
CAS No.: 49856-24-8
M. Wt: 247.291
InChI Key: VISUHONLYVGLKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out under aqueous conditions in the presence of a base such as sodium hydroxide . The reaction can also be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, various substituted derivatives, and oxidized products depending on the reaction conditions .

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid is unique due to its specific structure that combines the Boc-protected amine with a carboxylic acid functionality. This dual functionality makes it a versatile intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(2)6-8(9(13)14)17-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISUHONLYVGLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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